molecular formula C30H26O13 B150500 Proanthocyanidins CAS No. 4852-22-6

Proanthocyanidins

Cat. No. B150500
CAS RN: 4852-22-6
M. Wt: 594.5 g/mol
InChI Key: HGVVOUNEGQIPMS-UHFFFAOYSA-N
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Description

Proanthocyanidins, also known as condensed tannins, are a class of polyphenolic compounds that are widely distributed in the plant kingdom. They are found in a variety of plant tissues, including fruits, leaves, seeds, and bark. These compounds are known for their ability to bind and precipitate proteins, which is a function of their phenolic nature and high molecular weight . Proanthocyanidins are also recognized for their health benefits, including antioxidant, anticancer, antidiabetic, neuroprotective, and antimicrobial properties .

Synthesis Analysis

The biosynthesis of proanthocyanidins occurs via the flavonoid pathway, where they are synthesized as oligomers or polymers of flavan-3-ol units. The genes encoding the key enzymes of the biosynthetic pathway have been identified, and the transport factors and transcriptional regulation of proanthocyanidin biosynthesis have been studied . Despite advances in understanding the biosynthetic mechanisms, some details remain unclear, including the nature of the final "enzyme" that catalyzes the polymerization reaction of proanthocyanidins .

Molecular Structure Analysis

Proanthocyanidins are primarily composed of epicatechin units and can contain different degrees of polymerization (DP), with common linkages being A-type or B-type. The A-type linkage is characterized by a double linkage between two consecutive monomers of flavanol . The structure of proanthocyanidins isolated from various sources, such as cranberry and Chinese hawthorn, has been elucidated using techniques like 13C NMR, electrospray mass spectrometry, and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) .

Chemical Reactions Analysis

Proanthocyanidins can form stable complexes with metal ions and proteins due to their phenolic nature. They are also good reducing agents, which contributes to their biological activities. The interaction between proanthocyanidins and proteins is selective and is influenced by factors such as the size of the polymer and the pH value near the proteins' isoelectric points . Proline-rich proteins and polymers exhibit very high affinities for tannins .

Physical and Chemical Properties Analysis

Proanthocyanidins are water-soluble tannins with potent biological activities. They exhibit strong antioxidant properties, as demonstrated by their ability to inhibit oxidation of low-density lipoprotein (LDL) and scavenge reactive nitrogen species . Their complexation with proteins and metal ions can influence the bioavailability of minerals and may have implications for nutrition and health . Proanthocyanidins also have the potential to inhibit enzymes such as tyrosinase, which is involved in melanin synthesis .

Relevant Case Studies

Proanthocyanidins from American cranberry have been shown to inhibit the adherence of uropathogenic P-fimbriated Escherichia coli to cellular surfaces, which is relevant for preventing urinary tract infections . Similarly, proanthocyanidins isolated from the fruit stone of Chinese hawthorn have demonstrated antityrosinase and antioxidant activities, suggesting potential applications in food, agriculture, pharmaceutical, and cosmetic industries . Additionally, proanthocyanidins have been implicated in the prevention of lipid disorders and aging-associated diseases due to their effects on energy homeostasis and lipid metabolism .

Scientific Research Applications

  • Antioxidants

    • Proanthocyanidins are known for their strong antioxidant properties . They are a major group of flavonoids in the human diet and are known to remove harmful free oxygen radicals from cells . Their antioxidant power is 20 times higher than that of vitamin C and 50 times higher than vitamin E .
  • Cardiovascular Disease Prevention

    • Proanthocyanidins may protect the heart and cardiovascular system . They may work as antioxidants and block nitrosamines from forming. They may protect healthy cells from their effects. They reduce the risk of blood clots, which may lower the risk of a heart attack .
  • Anti-aging

    • Proanthocyanidins have shown potential in anti-aging applications . They have been found to improve the rate of emergence and lifespan of flies fed with a proanthocyanidins-rich diet . They also have been found to enhance the activities of superoxide dismutase (SOD) and glutathione (GSH), effectively remove excess ROS, and significantly improve the changes in cell morphology and viability caused by excessive ROS in skin cells .
  • Anti-inflammatory

    • Proanthocyanidins have anti-inflammatory properties . They help to reduce inflammation throughout the body, which can help to reduce the risk of chronic diseases such as arthritis, diabetes, and heart disease .
  • Antineoplastic

    • Proanthocyanidins have shown significant anti-neoplastic effects in many systemic malignancies . They markedly reduce the metastatic ability of prostate malignancies. It also augments intratumoral apoptosis while at the same time inhibiting tumor cell proliferation .
  • Diabetes Mellitus

    • Proanthocyanidins have shown potential in modulating glucose homeostasis, and higher proanthocyanidin intake has been associated with reduced risk of diabetes . They are known to ameliorate the diabetic condition by significant decreases of serum glucose, glycosylated protein, and serum urea nitrogen as well as decreases of urinary protein and renal-AGE in STZ-induced diabetic rats and decrease of serum glucose as well as significant decrease of glycosylated protein in db/db type 2 diabetic mice .
  • Neuroprotection

    • Proanthocyanidins have shown potential in neuroprotection. They have been found to have a relaxing effect on ciliary muscle which is important to treat both myopia and glaucoma . They stimulate the regeneration of rhodopsin in frog rod outer segment . Furthermore, they could inhibit the axial length and ocular length elongation in a negative lens-induced chick myopia model .
  • Osteoporosis

    • Proanthocyanidins have been reported to have beneficial effects on bone health . They have improved the bone weight reduction, the length and the diameter of the bone, calcium, and phosphorus content in bone ash, bone mineral density (BMD), the biochemical markers of bone turnover and uterus atrophy induced by 13cRA .
  • Skin Health

    • Proanthocyanidins may help to improve skin health by protecting against UV radiation and reducing inflammation in the skin . Studies have shown that proanthocyanidins can help to reduce the appearance of wrinkles, improve skin elasticity, and protect against sun damage .
  • Eye Health

    • Proanthocyanidins have been found to have beneficial effects on eye health . They have been reported to reduce the risk of macular degeneration and other eye-related diseases . They have also been found to improve blood flow and reduce the risk of blood clotting, which may benefit those with circulatory problems .
  • Oral Health

    • Proanthocyanidins have shown potential in improving oral health . They have anti-inflammatory properties and may help prevent cancer . They have been found to have beneficial effects on various oral diseases such as dental caries, periodontitis, and endodontic root canal infections .
  • Wound Healing

    • Proanthocyanidins have shown potential in wound healing . They have been found to increase the speed of wound healing in studies conducted on mice . The researchers treated skin wounds on mice with a topical formulation of grape seed proanthocyanidin extract (GSPE). The skin treated with grape-seed extract showed signs of healing faster and the newly formed tissue was denser, meaning that its structure was stronger .
  • Hair Health

    • Proanthocyanidins have been found to promote hair growth . Studies have shown that proanthocyanidin extract applied to the backs of mice caused hair growth at a rate that was 300 percent faster than a similar placebo .
  • Liver Health

    • Proanthocyanidins have shown potential in liver health . They have been found to attenuate liver damage and suppress fibrosis in carbon tetrachloride (CCl4)-treated rats . They also suppressed hepatic fibrosis, improved liver function and structure via modulating the interdependence between oxidative stress, inflammation, apoptosis, and DNA integrity in CCl4-treated rats .
  • Kidney Health

    • Proanthocyanidins have been found to have beneficial effects on kidney health . High proanthocyanidin consumers were at 50% lower risk of moderate chronic kidney insufficiency, and 65% lower risk of experiencing a 5-year renal disease event .
  • Digestive Health

    • Proanthocyanidins have shown potential in digestive health . They have been found to maintain the barrier function and to ameliorate the pathological inflammation present in diet-induced obesity and inflammatory bowel disease . They also interact with gut microbiota, resulting in improved microbial diversity and thereby contributing to improved health .
  • Respiratory Health

    • Proanthocyanidins have been found to have beneficial effects on respiratory health . Higher flavonoid intake was related with a lower prevalence of Chronic Respiratory Diseases (CRDs) in adults, and this relationship may be mediated through systemic inflammation .

Safety And Hazards

Current toxicological studies show that proanthocyanidins have no observable toxicity to humans .

Future Directions

It will be interesting to find out whether additional non-traditional Proanthocyanidin-like oligomers or polymers exist in different plant species, and more importantly, to demonstrate the role of these compounds in plants and their beneficial bioactivities .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4-dihydrochromene-3,4,5,7-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O13/c31-14-7-19(35)16-11-25(28(41-23(16)9-14)12-1-3-17(33)20(36)5-12)43-30(13-2-4-18(34)21(37)6-13)29(40)27(39)26-22(38)8-15(32)10-24(26)42-30/h1-10,25,27-29,31-40H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVVOUNEGQIPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858698
Record name Procyanidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Procyanidin

CAS RN

20347-71-1, 4852-22-6
Record name 2-(3,4-Dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl]oxy]-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20347-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004852226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procyanidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
82,500
Citations
A Rauf, M Imran, T Abu-Izneid, S Patel, X Pan… - Biomedicine & …, 2019 - Elsevier
… in the health promoting properties of proanthocyanidins and the associated hurdles. … On heating in acidic media, proanthocyanidins generate anthocyanins. Both proanthocyanidins and …
Number of citations: 507 www.sciencedirect.com
P Cos, TD Bruyne, N Hermans, S Apers… - Current medicinal …, 2004 - ingentaconnect.com
… the proanthocyanidins. Therefore, the present review is focused mainly on the antioxidant activity of proanthocyanidins … In addition, the protective role of proanthocyanidins against lipid …
Number of citations: 538 www.ingentaconnect.com
RA Dixon, DY Xie, SB Sharma - New phytologist, 2005 - Wiley Online Library
… Proanthocyanidins are oligomeric and polymeric end … The presence of proanthocyanidins is also a major quality factor … of the building blocks of proanthocyanidins, the flavan‐3‐ols (+)‐…
Number of citations: 348 nph.onlinelibrary.wiley.com
K Ou, L Gu - Journal of Functional Foods, 2014 - Elsevier
… A-type proanthocyanidins contain an additional ether bond between C2 → O7. The … size of proanthocyanidins is described as degree of polymerization (DP). Proanthocyanidins with a …
Number of citations: 379 www.sciencedirect.com
R de la Iglesia, FI Milagro, J Campión, N Boqué… - Biofactors, 2010 - Wiley Online Library
Proanthocyanidins, also named condensed tannins, are the result of flavanols condensation. Oligomers and polymers of proanthocyanidins can widely be found in the plant kingdom, …
Number of citations: 184 iubmb.onlinelibrary.wiley.com
GR Beecher - Pharmaceutical Biology, 2004 - Taylor & Francis
… Studies on digestion of proanthocyanidins indicates only … - or long-term consumption of proanthocyanidins or foods and … of which contain uniquely linked proanthocyanidins, support a …
Number of citations: 200 www.tandfonline.com
EC Bate-Smith - Phytochemistry, 1975 - Elsevier
Procyanidin A from Aesculus hippocastanum differs from the B type procyanidin in that it is difficultly soluble in water, gives a higher yield of cyanidin when heated in butanolic HCl and …
Number of citations: 299 www.sciencedirect.com
C Bladé, G Aragonès, A Arola‐Arnal, B Muguerza… - Biofactors, 2016 - Wiley Online Library
Proanthocyanidins (PAs) are the most abundant flavonoids in the human diet. Several epidemiological studies connect PA consumption and health benefits and the designation of PAs …
Number of citations: 137 iubmb.onlinelibrary.wiley.com
JK Hellstrom, AR Torronen… - Journal of Agricultural and …, 2009 - ACS Publications
… proanthocyanidins were determined in a large number of commercial food products of plant origin available in Finland. Proanthocyanidins were … Unextractable proanthocyanidins were …
Number of citations: 266 pubs.acs.org
L Gu, MA Kelm, JF Hammerstone… - The Journal of …, 2004 - academic.oup.com
Proanthocyanidins (PAs) have been shown to have potential health benefits. However, no data exist concerning their dietary intake. Therefore, PAs in common and infant foods from the …
Number of citations: 164 academic.oup.com

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